Bienvenue dans la boutique en ligne BenchChem!

GNE-149

Estrogen Receptor Alpha Antagonist IC50

GNE-149 is a highly optimized, orally bioavailable SERD tool compound. It is proven to be 30-fold more potent in vivo than the clinical candidate GDC-0927 and uniquely effective against the Y537S ESR1 mutant model at low doses (≥0.3 mg/kg). Its well-defined oral PK profile (F=31-49%) makes it the superior choice for establishing endocrine-resistant xenograft models and PK/PD studies, delivering actionable data.

Molecular Formula C28H33F4N3O
Molecular Weight 503.6 g/mol
Cat. No. B12411577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-149
Molecular FormulaC28H33F4N3O
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)OC4CN(C4)CCCF)F)NC5=CC=CC=C25
InChIInChI=1S/C28H33F4N3O/c1-17-11-21-20-7-4-5-8-24(20)33-26(21)27(35(17)16-28(2,3)32)25-22(30)12-18(13-23(25)31)36-19-14-34(15-19)10-6-9-29/h4-5,7-8,12-13,17,19,27,33H,6,9-11,14-16H2,1-3H3/t17-,27-/m1/s1
InChIKeyBKHIBYHLBQEIQK-XGCWNURASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-149 (Compound 12): A Tetrahydrocarboline-Based, Orally Bioavailable, Full Antagonist and Efficient Degrader of Estrogen Receptor Alpha for ER+ Breast Cancer Research


(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole, commonly referred to as GNE-149 or tool molecule 12, is a synthetic small molecule belonging to the tetrahydrocarboline (THC) class of selective estrogen receptor degraders (SERDs) [1]. It functions as a potent, orally bioavailable full antagonist of estrogen receptor alpha (ERα), a well-validated drug target in ER-positive (ER+) breast cancer [1]. The compound is characterized by a unique binding mode involving an ionic interaction between its azetidine moiety and the Asp351 residue of ERα, which underpins its dual mechanism of action as both an antagonist and a degrader [1]. Unlike the FDA-approved SERD fulvestrant, GNE-149 demonstrates significant oral exposure, addressing a key limitation in the clinical management of ER+ breast cancer [1].

Why Oral SERDs Cannot Be Substituted: Critical Functional and Pharmacokinetic Differentiation of GNE-149


Within the class of oral selective estrogen receptor degraders (SERDs), compounds are not interchangeable due to substantial differences in degradation efficiency, metabolic stability, and oral bioavailability, which directly impact in vivo efficacy and dosing regimens [1]. For instance, the clinical candidate GDC-0927 (compound 5) achieved oral bioavailability but exhibited high clearance and required a ~30-fold higher dose than GNE-149 to achieve comparable tumor regression in xenograft models [2]. Furthermore, fulvestrant, the only FDA-approved SERD, lacks oral bioavailability entirely, necessitating intramuscular administration [1]. These disparities highlight that subtle structural variations—such as the replacement of a phenolic group with a tetrahydrocarboline (THC) core—can profoundly alter pharmacokinetic and pharmacodynamic profiles, making generic substitution or the selection of a simpler analog scientifically unsound without rigorous, comparative data.

Quantitative Evidence for GNE-149: Potency, Degradation Efficiency, and In Vivo Dosing Advantages Over Clinical Comparators


ERα Antagonism Potency: GNE-149 vs. AZD9496 and Fulvestrant

GNE-149 demonstrates sub-nanomolar antagonism of ERα with an IC50 of 0.053 nM, representing a 5.3-fold increase in potency compared to the oral SERD AZD9496 (IC50 = 0.28 nM) . This potency also compares favorably to the injectable standard-of-care fulvestrant, for which reported ERα binding IC50 values range from 0.094 nM to 9.4 nM .

Estrogen Receptor Alpha Antagonist IC50

Efficacy in a Clinically Relevant Resistant Model: GNE-149 vs. GDC-0927 in the MCF7 Y537S Xenograft

In a direct head-to-head comparison within an MCF7 xenograft model overexpressing the endocrine-resistant Y537S ERα mutant, GNE-149 (compound 12) achieved tumor regression comparable to the clinical candidate GDC-0927 (compound 5) but at an approximately 30-fold lower dose [1].

ESR1 Mutation Y537S Xenograft Dose Reduction

Comparative Oral Bioavailability and Metabolic Stability: The THC Scaffold Advantage

GNE-149, which utilizes a tetrahydrocarboline (THC) core lacking a phenolic group, demonstrates significantly improved metabolic stability and oral bioavailability compared to phenol-containing analogs like GDC-0927 [1]. Specifically, GNE-149 achieved oral bioavailability (F) of 31%, 49%, and 28% in rat, dog, and cynomolgus monkey, respectively, with corresponding total clearance (CL) values of 19, 8, and 13 mL/min/kg . This is in stark contrast to fulvestrant, which has negligible oral bioavailability [1].

Pharmacokinetics Oral Bioavailability Metabolic Stability

ERα Degradation and Antiproliferative Activity in ER+ Breast Cancer Cell Lines

GNE-149 potently degrades ERα and inhibits proliferation in ER+ breast cancer cell lines. In MCF7 cells, it achieves an ERα degradation IC50 of 0.053 nM and an antiproliferative IC50 of 0.66 nM . In T47D cells, the degradation IC50 is 0.031 nM and the antiproliferative IC50 is 0.69 nM . These activities represent an improvement over earlier lead compounds, as the study states GNE-149 was discovered with 'improved degradation and antiproliferative activity' [1].

SERD ERα Degradation Antiproliferative MCF7 T47D

Optimal Research Applications for GNE-149: From Resistant Xenograft Models to PK/PD Studies


Modeling Endocrine-Resistant ER+ Breast Cancer In Vivo

GNE-149 is an ideal tool compound for establishing and studying xenograft models of endocrine-resistant ER+ breast cancer, particularly those driven by the clinically relevant Y537S ESR1 mutation [1]. Its demonstrated ability to induce tumor regression in this resistant model at low doses (≥0.3 mg/kg) makes it a superior choice for evaluating novel combination therapies aimed at overcoming resistance to current endocrine agents [1].

Investigating the Pharmacodynamic Relationship of Oral SERDs

With its well-defined oral pharmacokinetic profile (F = 31-49% across species) and potent target engagement (ERα IC50 = 0.053 nM), GNE-149 serves as an excellent probe for pharmacokinetic/pharmacodynamic (PK/PD) studies [1]. Researchers can use this compound to correlate plasma exposure with the degree and duration of ERα degradation in tumors and normal tissues, establishing benchmarks for the next generation of oral SERDs [1].

Comparative Studies Against Fulvestrant and First-Generation Oral SERDs

GNE-149 is uniquely positioned for head-to-head comparative studies against fulvestrant (the injectable standard of care) and earlier oral SERDs like GDC-0927 [1]. Its ~30-fold in vivo potency advantage over GDC-0927 and its oral bioavailability (versus fulvestrant) allow researchers to dissect the contributions of degradation efficiency, pharmacokinetics, and dosing schedule to overall antitumor efficacy [1].

Elucidating Structure-Activity Relationships of the THC Scaffold

As a representative of the tetrahydrocarboline (THC) class of SERDs, GNE-149 is a key reference compound for medicinal chemistry efforts aimed at optimizing this scaffold [1]. Its co-crystal structure with ERα reveals a critical ionic interaction with Asp351, providing a structural basis for rational design of novel analogs with improved potency or selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-149

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.